molecular formula C22H22N2O3 B6118649 3-(diphenylmethyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

3-(diphenylmethyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No. B6118649
M. Wt: 362.4 g/mol
InChI Key: WZQBVWLBPXZMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(diphenylmethyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, commonly known as THIP, is a synthetic compound that belongs to the class of GABA receptor agonists. THIP has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, anxiety, and insomnia.

Mechanism of Action

THIP acts as a GABA receptor agonist, specifically targeting the GABA(A) receptor. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to a decrease in neuronal excitability. THIP enhances the binding of GABA to the GABA(A) receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in seizure activity, anxiety, and insomnia.
Biochemical and Physiological Effects:
THIP has been shown to have a range of biochemical and physiological effects. In animal studies, THIP has been shown to increase the duration of sleep and improve sleep quality. THIP has also been shown to reduce seizure activity and anxiety-like behavior. Additionally, THIP has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

THIP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. THIP is also highly selective for the GABA(A) receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, THIP has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. THIP also has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of THIP. One area of interest is the development of more potent and selective GABA(A) receptor agonists. Another area of interest is the study of the long-term effects of THIP on neuronal function and behavior. Finally, the potential use of THIP in combination with other drugs for the treatment of neurological disorders should be explored. Overall, THIP has shown great promise as a potential therapeutic agent for various neurological disorders, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

THIP can be synthesized using various methods. One of the most commonly used methods is the reaction between 3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-5(1H)-one and methoxyacetyl chloride in the presence of a base. The reaction yields THIP in good yields and high purity. Other methods include the use of different starting materials and reaction conditions.

Scientific Research Applications

THIP has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, anxiety, and insomnia. In animal studies, THIP has shown to be effective in reducing seizure activity and anxiety-like behavior. THIP has also been shown to improve sleep quality and increase the duration of sleep in animal models of insomnia. These findings suggest that THIP may have therapeutic potential in treating these disorders in humans.

properties

IUPAC Name

1-(3-benzhydryl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-15-20(25)24-13-12-19-18(14-24)22(23-27-19)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,21H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQBVWLBPXZMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2=C(C1)C(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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